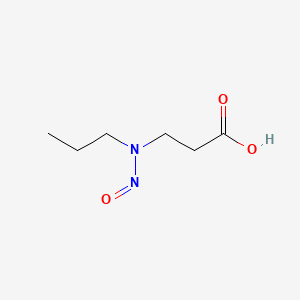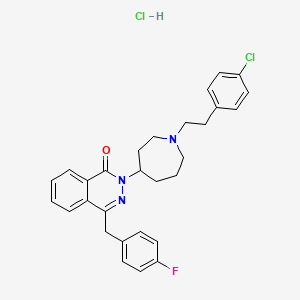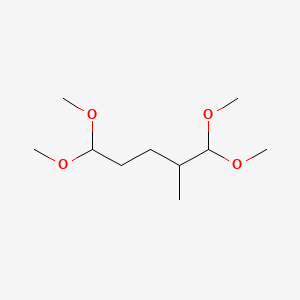
trans-3,4-Dihydroxythiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3,4-Dihydroxythiolane: is a cyclic organic compound characterized by the presence of two hydroxyl groups attached to a thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3,4-Dihydroxythiolane typically involves the regio- and diastereoselective synthesis methods. One such method includes the metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols, which affords trans-3,4-diaryldihydrocoumarins in good yields with high regio- and diastereoselectivities . This method is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of regio- and diastereoselective synthesis can be scaled up for industrial applications. The use of metal-free methodologies and efficient reaction conditions makes this compound a viable candidate for large-scale production.
Chemical Reactions Analysis
Types of Reactions: trans-3,4-Dihydroxythiolane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s thiolane ring and hydroxyl groups make it reactive under different conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as selenoxide reagents.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides can be used to introduce new functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of disulphide bonds, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: In chemistry, trans-3,4-Dihydroxythiolane is used as a reagent for the formation of disulphide bonds in proteins. Its strong and selective oxidizing properties make it valuable for studying oxidative folding pathways of proteins .
Biology: In biological research, the compound’s ability to form disulphide bonds is utilized to study protein folding and stability. It is also used in the diagnosis of weakly folded structures and the identification of key intermediates in protein folding.
Medicine: The compound’s potential applications in medicine include its use as a diagnostic tool for studying protein misfolding diseases. Its ability to form disulphide bonds can be leveraged to develop therapeutic strategies for diseases involving protein misfolding and aggregation.
Industry: In industrial applications, this compound can be used in the synthesis of various organic compounds. Its regio- and diastereoselective synthesis methods make it a valuable intermediate in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which trans-3,4-Dihydroxythiolane exerts its effects involves the formation of disulphide bonds through oxidation reactions. The compound’s selenoxide form (DHS ox) acts as a strong and selective oxidant for thiol substrates, facilitating the rapid and quantitative formation of disulphide bonds . This process is crucial for the oxidative folding of proteins and the stabilization of their native structures.
Comparison with Similar Compounds
trans-3,4-Dihydroxyselenolane: Similar to trans-3,4-Dihydroxythiolane, this compound contains a selenolane ring instead of a thiolane ring.
3,4-Dihydroxy- trans -stilbene: This compound is a derivative of stilbene and exhibits antioxidant properties.
Uniqueness: this compound is unique due to its strong and selective oxidizing properties, which make it valuable for studying oxidative folding pathways of proteins. Its ability to form disulphide bonds rapidly and quantitatively sets it apart from other disulphide reagents, such as oxidized dithiothreitol and glutathione .
Properties
CAS No. |
2657-70-7 |
|---|---|
Molecular Formula |
C4H8O2S |
Molecular Weight |
120.17 g/mol |
IUPAC Name |
(3S,4S)-thiolane-3,4-diol |
InChI |
InChI=1S/C4H8O2S/c5-3-1-7-2-4(3)6/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI Key |
WONPWMKTZAPWSP-QWWZWVQMSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)O)O |
Canonical SMILES |
C1C(C(CS1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



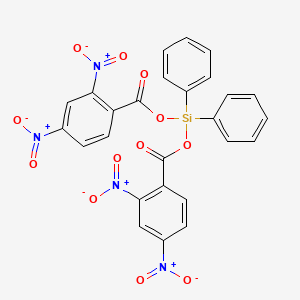
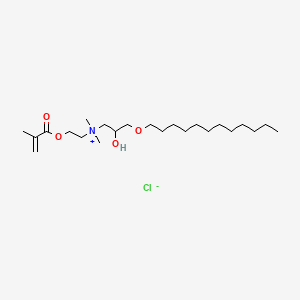
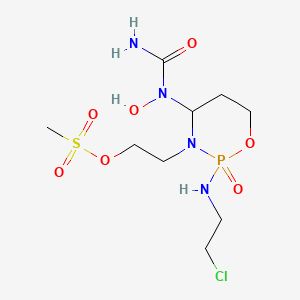

![(E)-but-2-enedioic acid;N-[3-[(2-hydroxy-2-phenylacetyl)amino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide](/img/structure/B15184869.png)


